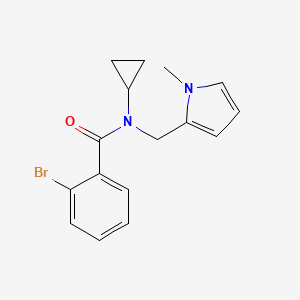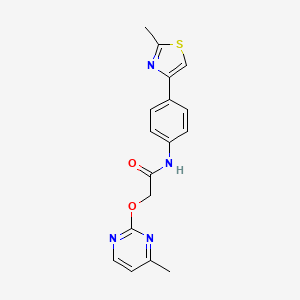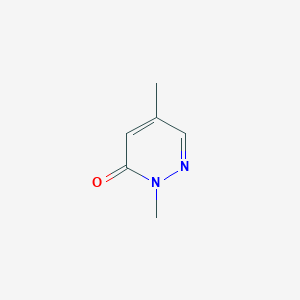
N,2-Dimethyloxan-4-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,2-Dimethyloxan-4-amine;hydrochloride” is a chemical compound with the CAS Number: 2503204-51-9 . Its IUPAC name is N,2-dimethyltetrahydro-2H-pyran-4-amine hydrochloride . The compound has a molecular weight of 165.66 .
Molecular Structure Analysis
The InChI code for “N,2-Dimethyloxan-4-amine;hydrochloride” is 1S/C7H15NO.ClH/c1-6-5-7(8-2)3-4-9-6;/h6-8H,3-5H2,1-2H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
“N,2-Dimethyloxan-4-amine;hydrochloride” is a powder at room temperature . More detailed physical and chemical properties were not available in the sources I found.Applications De Recherche Scientifique
Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds
Research has shown that advanced oxidation processes (AOPs) are effective for the mineralization of nitrogen-containing compounds, improving the overall efficacy of treatment schemes for toxic and hazardous amino-compounds found in water. These processes, including ozone and Fenton reactions, demonstrate high reactivity towards amines, dyes, and pesticides, offering a promising route for the degradation of recalcitrant nitrogen-containing compounds under optimized conditions (Bhat & Gogate, 2021).
Formation and Destruction of N-nitrosodimethylamine (NDMA)
The kinetics and mechanisms behind the formation and destruction of N-nitrosodimethylamine (NDMA) in water have been studied, highlighting the role of amines and dimethylsulfamide with disinfectants in NDMA formation. NDMA destruction methods include biodegradation, reduction, and various oxidation techniques, indicating a complex interplay of chemical reactions involved in the presence and mitigation of such compounds in the environment (Sharma, 2012).
Role of Amine Activators in Acrylic Bone Cements
The accelerating effect of tertiary aromatic amines as activators in the curing of acrylic resins, including bone cements, has been reviewed. These studies explore the kinetics, mechanism, and activation energy of the reaction, alongside considerations of toxicity and thermal trauma associated with the implantation of such materials (Vázquez, Levenfeld, & Román, 1998).
Sigma-1 Receptor Mediated Role of Dimethyltryptamine
Research into N,N-Dimethyltryptamine (DMT), a compound structurally similar to the query compound but known for its psychotropic properties, suggests a broader physiological role beyond its central nervous system activity. The interaction with sigma-1 receptors might offer insights into cellular protective mechanisms, potentially applicable in medical therapies (Frecska, Szabo, Winkelman, Luna, & Mckenna, 2013).
Contamination and Removal of Pharmaceuticals
The persistence of pharmaceutical pollutants, including those with N-amine groups, in the environment and their removal through cleaner techniques have been reviewed. This highlights the challenge and importance of developing sustainable technologies for removing toxic contaminants from water sources (Prasannamedha & Kumar, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
N,2-dimethyloxan-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-5-7(8-2)3-4-9-6;/h6-8H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVPVHZUAAKFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2806468.png)
![5,6-dimethyl-1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2806471.png)
![3-[(2,4-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B2806472.png)


![1-(5-chloro-2-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2806477.png)
![N-benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2806478.png)
![{[7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl]thio}acetonitrile](/img/structure/B2806480.png)



![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-bromo-N-methylnicotinamide](/img/structure/B2806486.png)
![1-Methyl-4-[4-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxybut-2-ynyl]piperazine](/img/structure/B2806488.png)
![6-Acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2806489.png)